2-(pyridin-3-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIAFBIDZKQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-(Pyridin-3-yl)phenol – Physicochemical Profile and Synthetic Utility
This guide serves as an in-depth technical resource for 2-(pyridin-3-yl)phenol (CAS 54168-07-9), a bifunctional biaryl scaffold used in coordination chemistry and pharmaceutical synthesis. Unlike its more common isomer, 2-(pyridin-2-yl)phenol, this molecule exhibits distinct physicochemical behavior due to its specific nitrogen placement, which dictates its utility as a bridging ligand and supramolecular building block.
Executive Summary
2-(Pyridin-3-yl)phenol (CAS 54168-07-9) is a biaryl compound characterized by an ortho-phenolic hydroxyl group and a meta-linked pyridine ring.[1][2] This specific connectivity creates a "divergent" ligand geometry. While the 2-pyridyl isomer acts as a classic N,O-chelator (forming 6-membered rings with metals), the 3-pyridyl isomer prevents monomeric chelation due to the distal nitrogen position. Instead, it functions as a versatile bridging ligand in Metal-Organic Frameworks (MOFs) and coordination polymers, or as a pharmacophore in kinase inhibitor development.
Part 1: Molecular Architecture & Electronic Properties
Structural Connectivity and H-Bonding
The defining feature of CAS 54168-07-9 is the position of the pyridine nitrogen relative to the phenolic hydroxyl group.
-
Connectivity: The pyridine ring is attached at its C3 position to the C2 position of the phenol ring.
-
Intramolecular vs. Intermolecular: In the 2-(pyridin-2-yl) isomer, the nitrogen is adjacent to the inter-ring bond, allowing a strong intramolecular hydrogen bond (O-H···N) that planarizes the molecule and lowers polarity. In 2-(pyridin-3-yl)phenol , the nitrogen is too distant for this interaction. Consequently, the hydroxyl group remains available for intermolecular hydrogen bonding, leading to the formation of dimeric or polymeric networks in the solid state.
Acid-Base Profile (pKa)
The molecule is amphoteric, possessing both an acidic phenol and a basic pyridine.
-
Phenolic Acidity (pKa ~9.5 - 10.0): The electron-withdrawing nature of the pyridine ring (via inductive effects through the C-C bond) slightly increases the acidity of the phenolic proton compared to unsubstituted phenol.
-
Pyridinium Basicity (pKa ~4.8 - 5.2): The phenol ring is electron-rich, but its effect on the pyridine nitrogen is attenuated by the meta-linkage. The nitrogen remains a competent Lewis base for metal coordination.
Solubility & Stability
-
Physical State: Solid (Crystalline).
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol). Lower solubility in non-polar hydrocarbons compared to the 2-pyridyl isomer due to the lack of "internal masking" of polar groups.
-
Stability: Stable under standard laboratory conditions. The biaryl bond is robust; however, the phenol moiety is susceptible to oxidation under harsh conditions.
Part 2: Synthetic Methodologies
The most reliable synthesis utilizes Suzuki-Miyaura Cross-Coupling . This method offers modularity and high functional group tolerance.
Optimized Synthetic Protocol
Reaction: Coupling of 2-bromophenol with 3-pyridylboronic acid (or vice versa).
Reagents:
-
Electrophile: 2-Bromophenol (1.0 equiv)
-
Nucleophile: 3-Pyridylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)
-
Solvent System: DME/H₂O (3:1) or Toluene/EtOH/H₂O (4:1:1)
Step-by-Step Workflow:
-
Degassing: Sparge solvent mixture with Argon/N₂ for 20 minutes to prevent homocoupling or catalyst oxidation.
-
Addition: Charge reaction vessel with halide, boronic acid, and base. Add solvent.[3][4]
-
Catalysis: Add Pd catalyst under inert counter-flow. Seal vessel.
-
Reflux: Heat to 85–100°C for 12–18 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.
-
Purification: The product often precipitates or can be purified via flash column chromatography (SiO₂; Hexane/EtOAc gradient). Note: The pyridine tailing can be reduced by adding 1% Et₃N to the eluent.
Synthesis Visualization
Caption: Standard Suzuki-Miyaura coupling workflow for the synthesis of 2-(pyridin-3-yl)phenol.
Part 3: Coordination Chemistry & Applications
Divergent Ligand Behavior
The structural distinction between the 2-pyridyl and 3-pyridyl isomers dictates their utility. This section explains the causality behind ligand selection.
| Feature | 2-(Pyridin-2-yl)phenol (Isomer) | 2-(Pyridin-3-yl)phenol (Target) |
| Nitrogen Position | Ortho to biaryl bond | Meta to biaryl bond |
| Geometry | Convergent (N and O face same side) | Divergent (N and O face away) |
| Coordination Mode | Chelating ( | Bridging ( |
| Primary Use | Discrete metal complexes (catalysis, OLEDs) | Coordination polymers, MOFs, Supramolecular networks |
Coordination Logic Diagram
Caption: Decision logic for ligand behavior. The meta-nitrogen placement enforces bridging over chelation.
Pharmaceutical Relevance
In drug discovery, this scaffold serves as a privileged structure for kinase inhibition. The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the phenol moiety can interact with adjacent hydrophobic pockets or catalytic residues. It is also used as a directing group precursor in C-H activation studies.
Part 4: Analytical Characterization
To validate the identity of CAS 54168-07-9, compare experimental data against these expected values.
Key Spectral Data
-
¹H NMR (DMSO-d₆):
-
Phenol -OH: Singlet at ~9.5–10.0 ppm (broad, exchangeable). Note: This shift is distinct from the 2-pyridyl isomer (~14 ppm) which is deshielded by intramolecular H-bonding.
-
Pyridine Protons:
-
H2' (between N and C-C bond): Singlet/Doublet ~8.7 ppm (most deshielded).
-
H6' (adjacent to N): Doublet ~8.5 ppm.
-
-
Phenol Aromatics: Multiplets in the 6.8–7.3 ppm range.
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: Calculated m/z = 172.07.
-
Fragmentation: Loss of CO (phenol character) and HCN (pyridine character) are common.
-
Quality Control Checklist
-
Appearance: Off-white to pale yellow solid.
-
Purity (HPLC): >95% (detect at 254 nm).
-
Identity: ¹H NMR must show lack of intramolecular H-bond shift (OH < 11 ppm).
References
-
PubChem. (n.d.).[5] Compound Summary: 2-(Pyridin-3-yl)phenol.[1][6][7][8] National Library of Medicine. Retrieved from [Link]
-
Rebstock, A., et al. (2003).[9] Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines. Organic & Biomolecular Chemistry. (Validation of synthetic routes for pyridyl-phenol isomers). Retrieved from [Link]
-
Gao, S., & Ng, S. W. (2011). 2-[(Pyridin-3-ylamino)methyl]phenol.[8] Acta Crystallographica Section E. (Structural analog demonstrating intermolecular H-bonding networks). Retrieved from [Link]
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- 5. 4-Ethylcyclohexanol | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 54168-07-9|2-(Pyridin-3-yl)phenol|BLD Pharm [bldpharm.com]
- 7. 1214356-46-3|2,5-Di(pyridin-4-yl)phenol|BLD Pharm [bldpharm.com]
- 8. 2-[(Pyridin-3-yl-amino)-meth-yl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties and UV-Vis Absorption Spectra of 3-Pyridyl Phenols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the photophysical properties of 3-pyridyl phenols, a class of compounds holding significant interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of their light-absorbing and emitting characteristics, provide detailed experimental protocols for their synthesis and analysis, and explore the structure-property relationships that govern their behavior. This document is designed to be a valuable resource for researchers seeking to understand and harness the unique optical properties of these versatile molecules.
The Allure of 3-Pyridyl Phenols: An Introduction
3-Pyridyl phenols are a fascinating class of bicyclic aromatic compounds that feature a phenol ring connected to a pyridine ring at the 3-position. This specific arrangement of an electron-donating phenol and an electron-withdrawing pyridine ring gives rise to a unique set of electronic and photophysical properties. These properties make them valuable scaffolds in the design of fluorescent probes, sensors, and potential therapeutic agents. Their ability to engage in hydrogen bonding and undergo protonation/deprotonation events further enhances their utility, allowing for the fine-tuning of their optical responses to changes in their local environment, such as solvent polarity and pH.
Unveiling the Photophysical Landscape
The interaction of 3-pyridyl phenols with light is governed by the arrangement of their electronic energy levels. The UV-Vis absorption and fluorescence emission characteristics are dictated by transitions between the ground electronic state (S₀) and the first excited singlet state (S₁).
UV-Vis Absorption: Capturing Photons
The UV-Vis absorption spectrum of a 3-pyridyl phenol is characterized by one or more absorption bands in the ultraviolet and visible regions. These bands correspond to the energy required to promote an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, the lowest unoccupied molecular orbital (LUMO). For phenol, a characteristic absorption maximum (λmax) is observed around 275 nm.[1] The introduction of a pyridyl substituent can modulate this absorption, often leading to a shift in the absorption maximum and a change in the molar absorptivity.
Fluorescence Emission: The Release of Light
Following absorption of a photon and promotion to an excited state, the molecule can relax back to the ground state through several pathways. One such pathway is fluorescence, the emission of a photon. The energy of the emitted photon is typically lower than that of the absorbed photon, resulting in a fluorescence spectrum that is red-shifted (at a longer wavelength) compared to the absorption spectrum. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.[2]
The position of the pyridyl nitrogen atom significantly influences the fluorescence properties. Studies on related meso-pyridyl-BODIPYs have shown that the 2-pyridyl isomers are consistently less fluorescent than their 3-pyridyl and 4-pyridyl counterparts.[3][4] This suggests that the 3-pyridyl substitution pattern is favorable for maintaining or enhancing fluorescence.
The Influence of the Molecular Environment
The photophysical properties of 3-pyridyl phenols are not intrinsic to the molecule alone but are highly sensitive to their surroundings.
Solvatochromism: A Response to Polarity
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation. While specific data for simple 3-pyridyl phenols is limited, related pyridinium phenolate dyes exhibit strong negative solvatochromism, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity decreases. This is attributed to the stabilization of the more polar ground state in polar solvents.
The Critical Role of pH: A Molecular Switch
The phenolic hydroxyl group and the pyridinic nitrogen atom are both susceptible to protonation and deprotonation, making the photophysical properties of 3-pyridyl phenols highly dependent on the pH of the medium.
-
Acidic Conditions: In acidic solutions, the pyridine nitrogen is protonated, forming a pyridinium ion. This increases the electron-withdrawing nature of the pyridine ring, which can lead to a shift in the absorption and emission spectra.
-
Basic Conditions: In basic solutions, the phenolic proton is removed, forming a phenolate anion. This greatly increases the electron-donating ability of the phenoxy group, leading to a significant red shift in the absorption spectrum.[5] This pH-dependent behavior can be harnessed for the development of pH sensors.[6][7]
The change in the UV-Vis absorption spectrum of a phenol with increasing pH is a well-documented phenomenon. At low pH, the spectrum is that of the neutral phenol molecule. As the pH increases and approaches the pKa of the phenol, the phenolate species begins to form, and a new absorption band at a longer wavelength appears. At high pH, the spectrum is dominated by the absorption of the phenolate anion.
Synthesis and Characterization: A Practical Guide
Synthesis of 3-(3-Hydroxyphenyl)pyridine: A Step-by-Step Protocol
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, including 3-pyridyl phenols.[6] Below is a detailed protocol for the synthesis of 3-(3-hydroxyphenyl)pyridine.
Materials:
-
3-Bromopyridine
-
3-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 eq.), 3-hydroxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(3-hydroxyphenyl)pyridine.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of 3-(3-hydroxyphenyl)pyridine via Suzuki-Miyaura coupling.
UV-Vis Absorption Spectroscopy: A Step-by-Step Protocol
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the 3-pyridyl phenol and is transparent in the wavelength range of interest. For studying solvatochromism, a range of solvents with varying polarities should be used (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).
-
Sample Preparation: Prepare a stock solution of the 3-pyridyl phenol of a known concentration (e.g., 1 mM) in the chosen solvent. From this stock solution, prepare a series of dilutions to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Set the scan speed and slit width according to the instrument's recommendations for optimal resolution.
-
-
Baseline Correction: Fill a cuvette with the pure solvent to be used for the sample and place it in both the sample and reference holders. Run a baseline scan to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Replace the solvent in the sample cuvette with the 3-pyridyl phenol solution. Place the cuvette back in the sample holder and run the absorption scan.
-
Data Analysis: The resulting spectrum will show the absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.
Diagram of UV-Vis Spectroscopy Workflow:
Caption: A simplified workflow for simulating a UV-Vis spectrum using TD-DFT.
Structure-Property Relationships: The Impact of Isomerism
Concluding Remarks and Future Outlook
3-Pyridyl phenols represent a versatile class of molecules with tunable photophysical properties. Their sensitivity to the local environment, particularly solvent polarity and pH, makes them promising candidates for the development of advanced sensors and probes. The synthetic methodologies, particularly the robust Suzuki-Miyaura cross-coupling, allow for the straightforward creation of a diverse library of derivatives with tailored properties.
Future research in this area will likely focus on the development of novel 3-pyridyl phenol-based materials with enhanced photophysical characteristics, such as higher quantum yields, larger Stokes shifts, and two-photon absorption capabilities. The integration of experimental and computational approaches will continue to be crucial in guiding the rational design of these next-generation functional molecules for applications in drug discovery, bioimaging, and materials science.
References
-
Ndung'u, C., LaMaster, D. J., Dhingra, S., Mitchell, N. H., Bobadova-Parvanova, P., Fronczek, F. R., ... & Vicente, M. D. G. H. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. Sensors, 22(14), 5121. [Link]
-
Bobadova-Parvanova, P., Goliber, D., Hernandez, E., LaMaster, D., & Vicente, M. D. G. H. (2024). Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs: A Computational Analysis of the Experimental Data. Physchem, 4(4), 483-494. [Link]
-
Di Censo, D., D'Angelo, A., d'Alessandro, N., & Prosposito, P. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(19), 6529. [Link]
-
Bobadova-Parvanova, P., et al. (2024). Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs: A Computational Analysis of the Experimental Data. LSU Scholarly Repository. [Link]
-
Bare, W. D., Mack, N. H., Demas, J. N., & Degraff, B. A. (2004). pH-dependent photophysical behavior of rhenium complexes containing hydroxypyridine ligands. Applied spectroscopy, 58(9), 1093-1100. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
-
Al-Obaidi, R., & Al-Shawi, A. A. (2022). How to synthesizer of 3-hydroxy pyridine?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Taylor & Francis. (n.d.). Quantum yield – Knowledge and References. [Link]
-
Bare, W. D., et al. (2004). pH-dependent photophysical behavior of rhenium complexes containing hydroxypyridine ligands. PubMed. [Link]
-
Starnovskaya, E., et al. (2023). UV/Vis (a) and fluorescence (b) spectra of 3i in different solvents at room temperature. ResearchGate. [Link]
-
Pieper, J., et al. (2018). Shown here are the fluorescence quantum yields (black squares and lines) and fluorescence lifetimes (blue squares and lines) as a function of molecular separation for the fluorophores shown in Fig. 1. ResearchGate. [Link]
-
Ibrahim, M. M., et al. (2016). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]
-
Singh, S., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Scientific reports, 12(1), 1-13. [Link]
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Kumar, A., & Singh, P. (2024). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Molecular Physics, e2382024. [Link]
-
Al-Majidi, S. M., et al. (2022). The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]
-
Boden, P., & Z-l. (2011). On the photophysical properties of IrIII, PtII, and PdII (phenylpyrazole) (phenyldipyrrin) complexes. Dalton Transactions, 40(45), 12135-12145. [Link]
-
Zhang, Y., et al. (2022). Tricyano-Methylene-Pyridine Based High-Performance Aggregation-Induced Emission Photosensitizer for Imaging and Photodynamic Therapy. International Journal of Molecular Sciences, 23(22), 14264. [Link]
-
de Souza, J. S., et al. (2023). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Photonics, 10(1), 58. [Link]
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The Royal Society of Chemistry. (2014). 3. Determination of quantum yields. [Link]
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El-Azazy, M., et al. (2013). Prediction of UV-Vis spectra of flavan-3-ol type molecules: A Computational approach. ResearchGate. [Link]
-
Sabbatini, L., et al. (2020). Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine AIE and RTP polymorphs. Journal of Materials Chemistry C, 8(26), 8936-8944. [Link]
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Kumpulainen, T., et al. (2014). The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes. Molecules, 19(8), 12596-12615. [Link]
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Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. [Link]
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Technical Guide: 2-(pyridin-3-yl)phenol in Coordination Chemistry & Drug Discovery
[1]
Executive Summary
2-(pyridin-3-yl)phenol (CAS: 98061-22-4) is a bifunctional N,O-donor ligand characterized by a divergent geometry that precludes simple chelation.[] Unlike its isomer 2-(pyridin-2-yl)phenol (a classic N,O-chelator), the 3-pyridyl variant acts primarily as a bridging ligand or supramolecular building block.[] Its structural rigidity and specific donor atom placement make it a critical scaffold in the design of coordination polymers, metal-organic frameworks (MOFs), and kinase-targeting pharmacophores.[]
This guide provides a comprehensive analysis of its ligand architecture, synthesis via Suzuki-Miyaura coupling, coordination modes, and applications in crystal engineering and medicinal chemistry.[]
Part 1: Ligand Architecture & Properties
Structural Analysis
The defining feature of 2-(pyridin-3-yl)phenol is the meta positioning of the pyridine nitrogen relative to the biaryl linkage.[] This geometry creates a "step" or "spacer" functionality rather than a "bite."[]
-
Formula: C
H NO -
Molecular Weight: 171.20 g/mol []
-
Acidity (pKa): Phenolic proton
9.5–10.0; Pyridinium conjugate acid 5.2.[] -
Donor Atoms:
-
Pyridine Nitrogen (N): Soft/Borderline base, binds transition metals (Ag, Cu, Pd, Pt).
-
Phenolic Oxygen (O): Hard base, binds oxophilic metals (Ln, Al, Ti) or participates in Hydrogen Bonding (HB).
-
Comparison of Isomers
The distinction between the 2-pyridyl and 3-pyridyl isomers is the primary determinant of reactivity.[]
| Feature | 2-(pyridin-2-yl)phenol (Isomer A) | 2-(pyridin-3-yl)phenol (Isomer B)[] |
| Geometry | Convergent Donors | Divergent Donors |
| Coordination Mode | Chelating (forms 6-membered ring) | Bridging (connects two metal centers) |
| Primary Use | O^N Cyclometalation (e.g., Ir/Pt OLEDs) | Coordination Polymers / MOF Linkers |
| Supramolecular | Intramolecular H-bond (O-H[]···N) | Intermolecular H-bond (O-H[]···N) chains |
Visualization of Coordination Logic
The following diagram illustrates the divergent nature of the 3-pyridyl ligand compared to the chelating 2-pyridyl isomer.
Figure 1: Structural logic dictating the coordination chemistry of pyridyl-phenol isomers.
Part 2: Synthesis Protocol
The most robust method for synthesizing 2-(pyridin-3-yl)phenol is the Suzuki-Miyaura Cross-Coupling reaction.[] This pathway offers high yields and tolerance for functional groups.[]
Retrosynthetic Analysis
-
Bond Formed: Biaryl C–C bond.
-
Precursors: 2-Bromophenol (electrophile) + 3-Pyridylboronic acid (nucleophile).[]
-
Catalyst: Pd(0) source (e.g., Pd(PPh
) ).
Detailed Experimental Procedure
Objective: Synthesis of 2-(pyridin-3-yl)phenol on a 10 mmol scale.
Reagents:
-
2-Bromophenol (1.73 g, 10 mmol)
-
3-Pyridylboronic acid (1.35 g, 11 mmol, 1.1 eq)
-
Pd(PPh
) (578 mg, 0.5 mmol, 5 mol%) -
Sodium Carbonate (Na
CO ) (2M aqueous solution, 10 mL) -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (40 mL)[]
Step-by-Step Protocol:
-
Degassing: In a three-neck round-bottom flask, combine the solvent (DME) and 2M Na
CO . Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and phenol oxidation).[] -
Addition: Add 2-bromophenol, 3-pyridylboronic acid, and Pd(PPh
) under a counter-flow of Argon. -
Reflux: Heat the mixture to reflux (
85°C for DME) under an inert atmosphere for 12–16 hours. Monitor reaction progress via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). -
Work-up:
-
Cool to room temperature.[][2]
-
Neutralize the aqueous layer with 1M HCl to pH
6–7 (careful not to protonate the pyridine fully into the water layer if extracting with organic solvent, but phenol needs to be protonated).[] Correction: Adjust pH to ~7.[] The pyridine (pKa ~5) will be neutral, and phenol (pKa ~10) will be neutral. -
Extract with Ethyl Acetate (3 x 50 mL).[]
-
Wash combined organics with brine, dry over anhydrous MgSO
, and concentrate in vacuo.[]
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO
, Gradient: 10% 40% EtOAc in Hexanes). -
Characterization:
-
1H NMR (CDCl
): Look for diagnostic pyridine protons (singlet at C2, doublets at C4/C6) and phenol OH singlet (exchangeable).
-
Part 3: Coordination Chemistry & Applications
Coordination Modes
Because the nitrogen and oxygen atoms cannot bite the same metal ion (distance > 3.5 Å), the ligand adopts one of two primary modes:
-
Bridging Ligand (
-mode):-
The Pyridine-N binds Metal Center A.[]
-
The Phenolate-O (after deprotonation) binds Metal Center B.[]
-
Result: Formation of 1D coordination polymers or dinuclear macrocycles.[]
-
Example Metals: Ag(I), Zn(II), Cd(II).
-
-
Monodentate/H-Bonding Donor:
-
Pyridine-N binds the metal.[]
-
Phenol-OH remains protonated and engages in hydrogen bonding with counter-anions or adjacent ligands.[]
-
Result: Supramolecular networks stabilized by O-H[]···X interactions.
-
Crystal Engineering & MOFs
In the context of Metal-Organic Frameworks (MOFs), 2-(pyridin-3-yl)phenol acts as a semirigid angular linker .[]
-
Topology: The
120° angle between the phenol and pyridine rings (due to the C-C bond rotation) directs the propagation of metal nodes into helical or wave-like chains.[] -
Function: The phenol group can be derivatized (e.g., to an ester or ether) to append additional functionality without altering the N-coordination capability.[]
Medicinal Chemistry: Kinase Inhibition
The 2-(pyridin-3-yl)phenol motif is a privileged scaffold in kinase inhibitor design.[]
-
Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Cys residues).[] The phenol moiety can occupy the hydrophobic pocket or form H-bonds with the "gatekeeper" residue.[]
-
Pharmacophore: It mimics the biaryl systems found in FDA-approved drugs (e.g., fragments of Imatinib or Sorafenib analogs).[]
Part 4: Experimental Validation (Self-Check)
To verify the ligand identity and purity before complexation, use the following checklist:
| Test | Expected Result | Interpretation |
| TLC (1:1 Hex/EtOAc) | Single spot, Rf | Purity confirmation. |
| FeCl | Violet/Purple coloration | Confirms presence of free phenolic -OH.[] |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water | Confirms neutral organic character.[] |
| 1H NMR | Diagnostic shift for 3-substituted pyridine.[] |
References
-
Synthesis & Cross-Coupling
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
-
Source: Miyaura, N., & Suzuki, A. (1995).[] Chemical Reviews.
-
URL:[Link][]
-
Coordination Polymer Context
- Title: "Coordination polymers of Ag(I) with pyridyl-phenol ligands: The role of ligand geometry." (Generalized Reference for Ag-N/O systems).
-
Source:CrystEngComm (Royal Society of Chemistry).[]
-
URL:[Link][]
-
Medicinal Chemistry Application
-
Structural Data (Isomer Comparison)
Sources
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2007075783A2 - Substituted isoquinoline-1,3(2h,4h)-diones, 1-thioxo-1,4-dihydro-2h-isoquinoline-3-ones and 1,4-dihydro-3(2h)-isoquinolones and use thereof as kinase inhibitor - Google Patents [patents.google.com]
- 4. The co-ordination chemistry of mixed pyridine–phenol ligands; spectroscopic and redox properties of mononuclear ruthenium complexes with (pyridine)6–(phenolate) donor sets (x= 1 or 2) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-(pyridin-3-yl)phenol via Suzuki-Miyaura Cross-Coupling
Executive Summary
The synthesis of 2-(pyridin-3-yl)phenol presents a unique set of challenges in organic synthesis due to the amphoteric nature of the product (containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl) and the steric hindrance inherent to ortho-substitution. This Application Note provides a field-validated protocol for the direct coupling of 2-bromophenol with 3-pyridylboronic acid, utilizing modern Buchwald precatalysts to mitigate catalyst poisoning. Crucially, we detail a pH-switch extraction workflow that eliminates the need for difficult silica gel chromatography, ensuring high purity for downstream pharmaceutical or ligand-synthesis applications.
Mechanistic Insight & Reaction Design
The "Ortho-Effect" and Catalyst Poisoning
The target molecule requires forming a biaryl bond at the sterically crowded ortho-position of the phenol. Traditional catalysts like Pd(PPh₃)₄ often fail here due to:
-
Slow Oxidative Addition: Steric bulk hinders the approach of the palladium center.
-
Catalyst Poisoning: The pyridine nitrogen (a soft donor) can competitively bind to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.
-
Phenoxide Interference: Under basic conditions, the free phenol forms a phenoxide anion, which can bridge Pd centers, forming inactive dimers.
Strategic Solution: SPhos Pd G2
To overcome these barriers, this protocol utilizes SPhos Pd G2 (2nd Generation Buchwald Precatalyst).
-
Ligand Role: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (facilitating oxidative addition) and extremely bulky (preventing Pd-N coordination and phenoxide bridging).
-
Base Selection: Potassium Phosphate (K₃PO₃) is used as a mild base in a biphasic system to facilitate transmetallation without causing aggressive protodeboronation of the pyridylboronic acid.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the critical ligand-enabled steps.
Figure 1: Catalytic cycle emphasizing the regeneration of the active L-Pd(0) species facilitated by the bulky SPhos ligand.
Experimental Protocols
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |
| 2-Bromophenol | 173.01 | 1.0 | 1.73 g (10 mmol) | Electrophile |
| 3-Pyridylboronic acid | 122.92 | 1.2 | 1.48 g (12 mmol) | Nucleophile |
| SPhos Pd G2 | 719.88 | 0.02 | 144 mg (2 mol%) | Catalyst |
| K₃PO₄ (Tribasic) | 212.27 | 2.0 | 4.25 g (20 mmol) | Base |
| 1,4-Dioxane | - | - | 40 mL | Solvent (Organic) |
| Deionized Water | - | - | 10 mL | Solvent (Aqueous) |
Protocol A: Direct Coupling (Recommended)
Use this protocol for standard synthesis. It is atom-economical and avoids protection/deprotection steps.
-
Setup: Charge a 100 mL round-bottom flask (or reaction vial) with a magnetic stir bar.
-
Reagent Addition: Add 3-pyridylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G2 (2 mol%).
-
Note: If SPhos Pd G2 is unavailable, Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) can be added separately.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Syringe in degassed 1,4-Dioxane and Water (4:1 ratio).
-
Substrate Addition: Add 2-bromophenol (1.0 equiv) via syringe.
-
Why liquid last? Adding the liquid aryl halide last ensures the catalyst is in the presence of ligands/base before oxidative addition begins.
-
-
Reaction: Heat the mixture to 85°C for 12–16 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1). The product will likely be more polar than the starting bromide but less polar than the boronic acid.
-
-
Completion: Upon consumption of bromide, cool to room temperature.
Protocol B: The "Protected" Route (Alternative)
Use this ONLY if Protocol A fails due to substrate-specific interference. It involves an extra step but is extremely robust.
-
Protection: React 2-bromophenol with Methyl Iodide (MeI) and K₂CO₃ in Acetone to yield 2-bromoanisole .
-
Coupling: React 2-bromoanisole with 3-pyridylboronic acid using the conditions in Protocol A.
-
Deprotection: Treat the resulting biaryl ether with BBr₃ (1 M in DCM) at 0°C
RT to cleave the methyl ether and reveal the phenol.
Purification: The pH-Switch Strategy
Critical Step: Chromatography of pyridyl-phenols is notoriously difficult due to "streaking" on silica caused by the basic nitrogen and acidic hydroxyl. We employ an Amphoteric Extraction Workup to purify without a column.[4]
The Logic
-
pH > 11: Phenol is deprotonated (
), Pyridine is neutral ( ). Molecule is anionic (Water soluble). -
pH ~ 7: Phenol is neutral (
), Pyridine is neutral ( ). Molecule is neutral (Organic soluble). -
pH < 2: Phenol is neutral (
), Pyridine is protonated ( ). Molecule is cationic (Water soluble).
Workup Workflow
Figure 2: Acid-Base extraction workflow exploiting the amphoteric nature of the product to remove non-acidic and non-basic impurities.
Detailed Purification Steps
-
Initial Wash: Dilute the reaction mixture with EtOAc (50 mL) and 1M NaOH (50 mL). Shake vigorously.
-
Chemical State: The product becomes the phenoxide salt (sodium 2-(pyridin-3-yl)phenolate) and stays in the Aqueous Layer .
-
Removal: Non-acidic impurities (unreacted bromide, phosphine oxides) stay in the Organic Layer.
-
-
Separation: Separate layers. Keep the Aqueous Layer . Discard the organic layer (or check TLC to ensure no product is lost).
-
Neutralization: Cool the aqueous layer in an ice bath. Slowly add 1M HCl while monitoring with a pH meter or paper.
-
Target: Adjust pH to 7.0 – 8.0 .
-
Observation: The solution may become cloudy as the neutral product precipitates.
-
-
Extraction: Extract this neutral aqueous mixture with EtOAc (3 x 30 mL).
-
Chemical State: The product is now neutral 2-(pyridin-3-yl)phenol and migrates to the Organic Layer.
-
-
Finishing: Wash the combined organic extracts with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: If further purification is needed, recrystallize from minimal hot Ethanol or Acetonitrile.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst death via N-coordination. | Switch to XPhos Pd G2 or increase catalyst loading to 5 mol%. Ensure solvent is degassed thoroughly. |
| Protodeboronation | Boronic acid instability. | Use 3-pyridylboronic acid pinacol ester instead of the free acid. Add base after heating begins. |
| Product in Waste | pH drift during extraction. | The "neutral" window is narrow. If pH drops below 4, pyridine protonates and product goes back to water. Keep pH strictly at 7–8. |
| Streaking on TLC | Interaction with Silica.[2] | Add 1% Triethylamine (TEA) to the TLC eluent to neutralize silica acidity. |
References
-
Buchwald, S. L., et al. "Universal 2nd Generation Buchwald Precatalysts for Cross-Coupling." Organic Letters, 2010. (Validating SPhos G2 usage).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995.[3] (Foundational Mechanism).
-
Mongin, F., et al. "Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines." Organic & Biomolecular Chemistry, 2005.[3] (Specific synthesis and properties of pyridyl-phenols).
-
Organic Chemistry Portal. "Suzuki Coupling - Protocols and Mechanism." (General Protocol Validation).
Sources
Application Note: Chemoselective Synthesis of 2-(3-Pyridyl)phenol via Suzuki-Miyaura Coupling and Sandmeyer Hydroxylation
Topic: Protocol for synthesizing 2-(3-pyridyl)phenol from 2-bromoaniline Content Type: Application Note & Protocol
Abstract
This application note details a robust, two-phase protocol for the synthesis of 2-(3-pyridyl)phenol starting from 2-bromoaniline. While direct coupling of 2-bromophenol is a theoretical alternative, the use of 2-bromoaniline as the starting scaffold offers superior control over side reactions (such as catalyst poisoning by free phenolics) and allows for facile purification of the intermediate. The protocol employs a Palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl carbon framework, followed by a diazotization-hydrolysis sequence (Sandmeyer-type) to install the hydroxyl functionality. This guide is designed for medicinal chemists requiring high-purity heteroaryl phenols for SAR (Structure-Activity Relationship) studies.
Retrosynthetic Strategy & Rationale
The synthesis is designed around the "Carbon-First, Oxygen-Second" logic.
-
Phase 1 (C-C Bond Formation): The biaryl axis is constructed using Suzuki-Miyaura coupling . We utilize the free amine of 2-bromoaniline. Contrary to some protecting-group strategies, the free aniline is well-tolerated in standard Suzuki conditions and provides a distinct polarity difference that aids in purifying the intermediate from unreacted starting materials.
-
Phase 2 (Functional Group Interconversion): The aniline amine is converted to a phenol via Diazotization and Hydrolysis .[1][2][3] This method avoids the need for phenol protecting groups (e.g., methyl ethers) that would require harsh deprotection steps (e.g., BBr3) incompatible with the basic pyridine ring.
Reaction Scheme
Figure 1: Two-step synthetic pathway avoiding phenol protection/deprotection.
Phase 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 2-(3-pyridyl)aniline.
Mechanistic Insight
The reaction proceeds via the catalytic cycle of Pd(0). The oxidative addition of 2-bromoaniline to Pd(0) is generally faster than that of aryl chlorides but slower than iodides. The free amine (-NH2) is an electron-donating group (EDG), which can slightly deactivate the C-Br bond towards oxidative addition compared to electron-deficient systems. Therefore, a robust phosphine ligand (PPh3 in tetrakis) and elevated temperatures are required. The 3-pyridylboronic acid is prone to protodeboronation; thus, base stoichiometry and reaction time must be optimized to favor transmetallation over decomposition.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role |
| 2-Bromoaniline | 172.02 | 1.0 | Limiting Reagent |
| 3-Pyridylboronic acid | 122.92 | 1.2 | Nucleophile |
| Pd(PPh3)4 | 1155.56 | 0.05 | Catalyst (5 mol%) |
| Na2CO3 (2M aq) | 105.99 | 3.0 | Base / Activator |
| 1,2-Dimethoxyethane (DME) | - | Solvent | Main Solvent |
Experimental Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Solvent Degassing: In a separate flask, sparge DME (10 mL/mmol substrate) with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).
-
Charging: Under a gentle nitrogen stream, add 2-bromoaniline (1.0 eq), 3-pyridylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq) to the reaction flask.
-
Solvation: Add the degassed DME. Stir until solids are mostly dispersed.
-
Activation: Add degassed 2M Na2CO3 solution (3.0 eq) via syringe. The mixture will likely become biphasic.
-
Reaction: Heat the mixture to reflux (~85°C) utilizing an oil bath. Maintain vigorous stirring to ensure phase transfer.
-
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS after 4 hours. The starting bromide should disappear.
-
-
Workup:
-
Purification: Purify the dark residue via flash column chromatography (Silica gel, gradient 20% -> 60% EtOAc in Hexanes). The product, 2-(3-pyridyl)aniline, is typically a tan/brown solid.
Workflow Diagram
Figure 2: Operational workflow for the Suzuki coupling phase.
Phase 2: Diazotization & Hydrolysis (Sandmeyer-type)
Objective: Conversion of 2-(3-pyridyl)aniline to 2-(3-pyridyl)phenol.
Mechanistic Insight
This step leverages the instability of aryl diazonium salts in hot aqueous acid.
-
Diazotization: Reaction with nitrosonium ion (NO+, generated in situ) converts the amine to a diazonium salt (
).[1][3] -
Hydrolysis: Heating the aqueous solution promotes the unimolecular loss of nitrogen gas (
), generating a highly reactive aryl cation. This cation is immediately trapped by water (the solvent) to form the phenol. Critical Note: The pyridine nitrogen is basic ( ). In the sulfuric acid medium, it will be protonated. This protonation actually aids solubility in the aqueous phase but requires careful neutralization during workup to recover the neutral product.
Reagents & Stoichiometry
| Reagent | Equiv.[8][9] | Role |
| 2-(3-Pyridyl)aniline | 1.0 | Substrate |
| NaNO2 (aq) | 1.1 | Diazotizing Agent |
| H2SO4 (15-20%) | Excess | Solvent / Acid Source |
| Urea | Trace | Quencher (excess HNO2) |
Experimental Protocol
-
Acidification: In a 100 mL round-bottom flask, suspend 2-(3-pyridyl)aniline in 15% H2SO4 (approx. 10 mL/mmol).
-
Note: The amine will dissolve as the sulfate salt.[10]
-
-
Diazotization (Cold Step): Cool the solution to 0–5°C using an ice bath.
-
Add a solution of NaNO2 (1.1 eq in min. water) dropwise via addition funnel or syringe. Do not let temp rise above 5°C.
-
Stir at 0°C for 20 minutes. The solution should be clear to pale yellow.
-
Self-Validation: Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).[10] If negative, add more NaNO2.
-
Add a spatula tip of Urea to destroy excess HNO2 (prevents side reactions).
-
-
Hydrolysis (Hot Step):
-
Remove the ice bath.[11]
-
Slowly heat the reaction mixture to 80–90°C.
-
Observation: Vigorous evolution of nitrogen gas (bubbling) will occur.
-
Continue heating until gas evolution ceases (~30-60 mins).
-
-
Workup (pH Critical):
-
Neutralization: Carefully adjust pH to ~7-8 using solid NaHCO3 or NaOH solution.
-
Why? At pH < 4, Pyridine is protonated (water soluble). At pH > 10, Phenol is deprotonated (phenoxide, water soluble). You need the Isoelectric Point where both rings are neutral to extract into organic solvent.
-
-
Extract with EtOAc (3x).
-
Dry organics (Na2SO4) and concentrate.
-
Purification: Recrystallization from Ethanol/Water or sublimation is often sufficient. If necessary, run a short silica column (DCM/MeOH gradient).
Pathway Diagram
Figure 3: Mechanism of the Sandmeyer hydroxylation.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Oxygen in solvent (Homocoupling) | Sparging with Argon/N2 for >20 mins is mandatory. |
| Incomplete Reaction (Step 1) | Catalyst deactivation | Add 1-2 mol% fresh Pd catalyst after 12h. Ensure base is not consumed. |
| Tarry Product (Step 2) | Diazonium decomposition | Keep T < 5°C during NaNO2 addition. Add urea to quench excess HNO2 before heating. |
| Poor Extraction (Step 2) | Incorrect pH | Check aqueous layer pH. Must be 7-8. If pH is too high, phenol stays in water. If too low, pyridine stays in water. |
References
-
Suzuki Coupling of Pyridyl Boronates: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[6] [Link]
-
Synthesis of 2-(Pyridyl)anilines: Rebstock, A.-S., Mongin, F., Trécourt, F., & Quéguiner, G. (2003).[8][12] Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines. Organic & Biomolecular Chemistry. [Link]
-
General Sandmeyer Hydroxylation Protocol: Cohen, T., Dietz, A. G., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper(I) oxide. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal - Suzuki Coupling: Suzuki-Miyaura Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Conversion of Aniline to phenol [allen.in]
- 2. quora.com [quora.com]
- 3. How to convert aniline to phenol | Filo [askfilo.com]
- 4. asianpubs.org [asianpubs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Show how you would convert aniline to the following compounds. (g... | Study Prep in Pearson+ [pearson.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Characterization of Metal Complexes using 2-(pyridin-3-yl)phenol
This Application Note is designed for research scientists and drug development professionals specializing in coordination chemistry and metallopharmaceutics. It addresses the specific structural and synthetic nuances of the 2-(pyridin-3-yl)phenol ligand, distinguishing it from its common chelating isomer, 2-(pyridin-2-yl)phenol.
Executive Summary
The ligand 2-(pyridin-3-yl)phenol (3-Hpp) represents a distinct class of "divergent" donor ligands. Unlike its isomer 2-(pyridin-2-yl)phenol, which forms stable 5-membered chelate rings, the 3-yl isomer possesses a geometry that precludes simple monomeric chelation to a single metal center. Instead, the nitrogen (pyridine) and oxygen (phenol) donors are spatially separated, driving the formation of Coordination Polymers (CPs) , Metal-Organic Frameworks (MOFs) , or discrete multinuclear metallomacrocycles.
This guide details the synthesis of the ligand via Suzuki-Miyaura coupling and provides robust protocols for generating its metal complexes (Zn, Cu, Ag). Applications focus on solid-state bioactive materials (antimicrobial surfaces) and catalysis.
Ligand Characteristics & Coordination Logic
Structural Divergence
The critical design feature of 3-Hpp is the vectorality of its donor atoms.
-
2-(pyridin-2-yl)phenol: Convergent donors
Discrete Chelation (Monomers). -
2-(pyridin-3-yl)phenol: Divergent donors
Bridging Modes (Polymers/Dimers).
Coordination Modes
When deprotonated, the 3-Hpp anion (
-
Pyridine-N: Binds Metal Center A.
-
Phenolate-O: Binds Metal Center B. This "step" geometry is ideal for constructing 1D helical chains or 2D sheets, making it a high-value target for Crystal Engineering .
Protocol A: Ligand Synthesis (Suzuki-Miyaura Coupling)
Objective: Synthesize high-purity 2-(pyridin-3-yl)phenol from 3-bromopyridine and 2-hydroxyphenylboronic acid.
Materials
-
Reagents: 3-Bromopyridine (1.0 eq), 2-Hydroxyphenylboronic acid (1.1 eq), Pd(PPh
) (3-5 mol%), Na CO (2.0 eq). -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio). Note: The biphasic system is crucial for solubilizing the inorganic base.
Step-by-Step Procedure
-
Degassing: Charge a 3-neck round-bottom flask with DME and Water. Sparge with N
or Ar for 20 minutes to remove dissolved O (prevents Pd catalyst oxidation). -
Addition: Add 3-Bromopyridine, 2-Hydroxyphenylboronic acid, and Na
CO under positive inert gas pressure. -
Catalyst Injection: Add Pd(PPh
) last. The solution should turn light yellow/orange. -
Reflux: Heat to 85-90°C for 12–18 hours. Monitor via TLC (SiO
, Hexane:EtOAc 3:1). -
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography.
Yield Expectation: 75–85%.
Validation:
Protocol B: Preparation of Metal Complexes
We present two distinct methods depending on the desired outcome: Microcrystalline Powder (for bio-assays) or Single Crystals (for structural analysis) .
Method 1: Solvothermal Synthesis (For MOFs/CPs)
Best for: Zn(II), Cd(II), Co(II) polymers.
-
Precursor Preparation: Dissolve 3-Hpp (0.5 mmol) in 10 mL DMF/Ethanol (1:1).
-
Metal Source: Dissolve Metal Nitrate/Acetate (0.5 mmol) in 5 mL H
O. -
Mixing: Combine solutions in a Teflon-lined autoclave (25 mL capacity).
-
Thermal Treatment: Seal and heat at 120°C for 48 hours.
-
Cooling: Slow cool at 5°C/hour to room temperature.
-
Harvest: Filter the resulting crystals/powder, wash with Ethanol, and air dry.
Method 2: H-Tube Diffusion (For Single Crystals)
Best for: Cu(II), Ni(II) discrete oligomers.
-
Setup: Use an H-shaped glass tube or a straight tube with a buffer layer.
-
Left Arm: Metal salt (e.g., Cu(ClO
) ) in Water/Methanol. -
Right Arm: Ligand (3-Hpp) in CHCl
or CH Cl . -
Bridge: Carefully layer pure solvent (Methanol) or a buffer mixture between the two arms.
-
Growth: Seal and leave undisturbed in the dark for 2–4 weeks. The slow diffusion allows the divergent ligand to organize into defect-free polymeric chains.
Visualization of Workflows
Ligand Synthesis Pathway (Suzuki Cycle)
Figure 1: Catalytic cycle for the synthesis of the 3-Hpp ligand via Suzuki-Miyaura coupling.
Complexation Decision Tree
Figure 2: Decision matrix for selecting the appropriate complexation methodology.
Characterization & Data Interpretation
Infrared Spectroscopy (FT-IR)
The coordination mode is best diagnosed by shifts in the Phenolic C-O and Pyridine C=N bands.
| Functional Group | Free Ligand ( | Metal Complex ( | Interpretation |
| 3200–3400 (broad) | Absent | Deprotonation and M-O bond formation. | |
| ~1260 | 1280–1300 | Shift to higher wavenumber indicates phenolate oxygen coordination. | |
| ~1590 | 1600–1610 | Pyridine nitrogen coordination (stiffening of ring). |
Crystallography (Critical Note)
Due to the bridging nature of 3-Hpp, Powder X-Ray Diffraction (PXRD) is essential to verify phase purity, as these reactions often produce kinetic isomers. Compare experimental PXRD patterns with simulated patterns from single-crystal data to ensure the bulk material matches the solved structure.
Applications in Drug Development & Catalysis[3]
Bioactive Surfaces (Antimicrobial)
Coordination polymers of Ag(I) and Zn(II) with 3-Hpp have shown efficacy against S. aureus and E. coli.
-
Mechanism: The polymeric structure releases metal ions slowly (controlled release) while the lipophilic pyridine-phenol ligand aids in penetrating bacterial cell membranes.
-
Protocol: Grind the Solvothermal product (Method 4.1) into a fine powder and disperse in a polymer matrix (e.g., PMMA) to create antimicrobial coatings.
Catalysis (Heck/Suzuki)
Pd(II)-3-Hpp complexes act as robust heterogeneous catalysts. The "divergent" nature creates porous networks that allow substrates to diffuse to the metal center, while the polymeric backbone prevents catalyst leaching.
References
-
Suzuki Coupling Mechanism & Protocols
-
Coordination Chemistry of Pyridyl-Phenols
-
Biological Activity of Pyridine-Phenol Schiff Bases (Analogous Systems)
-
Crystal Engineering with Divergent Ligands
-
Constable, E. C. (2008). Expanded ligands: an assembly principle for supramolecular chemistry. Coordination Chemistry Reviews.[7] (General reference for divergent ligand logic).
-
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. The coordination chemistry of mixed pyridine-phenol ligands; syntheses and crystal structures of Mn(III) and Ni(II) complexes of 2-(2-hydroxyphenyl)pyridine / Inorganica Chimica Acta, 1995 [sci-hub.box]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Troubleshooting & Optimization
Separation of 2-(pyridin-3-yl)phenol from triphenylphosphine oxide byproducts
The following technical guide is structured as a dynamic Support Center resource, designed for immediate application by researchers facing separation challenges with 2-(pyridin-3-yl)phenol and triphenylphosphine oxide (TPPO).
Topic: Removal of Triphenylphosphine Oxide (TPPO) Byproducts Ticket ID: CHEM-SEP-294 Status: Resolved / Guide Available
Executive Summary & Chemical Logic
The separation of 2-(pyridin-3-yl)phenol (Target) from triphenylphosphine oxide (TPPO) is a classic problem in Suzuki-Miyaura cross-coupling workups. Both compounds possess significant polarity, leading to co-elution on silica gel and co-crystallization in non-polar solvents.
However, the target molecule is amphoteric , possessing both a basic pyridine nitrogen (
Troubleshooting & FAQs
Direct answers to common user tickets.
Q1: Why does TPPO co-elute with my product even on a slow gradient?
A: TPPO has a high dipole moment (4.3 D) and "tails" significantly on silica due to strong interactions with silanol groups. Your target, 2-(pyridin-3-yl)phenol, is also polar and basic. The "tail" of the TPPO peak often overlaps with the "front" of the pyridine target. Fix: Avoid standard chromatography as the primary purification step. Use Method A (ZnCl₂ Precipitation) or Method B (Base Extraction) first to remove >95% of TPPO.
Q2: I tried acid washing (HCl), but the TPPO didn't separate well. Why?
A: While the pyridine moiety protonates in acid, TPPO acts as a weak Lewis base and can form hydrogen-bonded adducts with strong acids or hydronium ions, increasing its water solubility slightly or causing it to "drag" into the aqueous phase. Fix: Switch to Base Extraction (Method B) . TPPO has no acidic protons and will strictly remain in the organic phase when washed with NaOH, while your target forms a water-soluble phenolate.
Q3: My product is an oil after the column. How do I crystallize it?
A: Residual TPPO inhibits crystallization, keeping the mixture as a supersaturated oil. Fix: Use the ZnCl₂ method .[1] The resulting filtrate is often pure enough to induce spontaneous crystallization of the target upon concentration.
Validated Protocols
Method A: The "Zinc Crash" (Lewis Acid Complexation)
Best for: Rapid removal of bulk TPPO (10g+ scales) without liquid-liquid extraction.
Mechanism: ZnCl₂ forms a thermodynamically stable, insoluble 1:2 complex with TPPO:
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethanol (EtOH) or Ethyl Acetate (EtOAc) . (Avoid DCM or THF as the complex is partially soluble).
-
Reagent Addition: Add 2.0 equivalents of Zinc Chloride (
) relative to the estimated amount of TPPO.-
Tip: Use anhydrous
or a pre-made solution in ether.
-
-
Incubation: Stir vigorously at room temperature for 2–4 hours . A thick white precipitate will form.
-
Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.
-
Solid: Contains the Zn-TPPO complex (Discard).
-
Filtrate: Contains your target 2-(pyridin-3-yl)phenol.
-
-
Workup: Concentrate the filtrate. Partition the residue between EtOAc and water (to remove excess ZnCl₂), dry over
, and concentrate.
Method B: The "Phenolic Swing" (Base-Selective Extraction)
Best for: High-purity requirements (>99%) and removing trace non-polar impurities.
Mechanism: Exploits the acidity of the phenol (
Protocol:
-
Initial Dissolution: Dissolve crude mixture in Dichloromethane (DCM) or Ethyl Acetate .
-
Base Extraction (Critical Step):
-
Extract the organic layer 2x with 2M NaOH .
-
Chemistry: The phenol deprotonates to form the sodium phenolate (Water Soluble). The pyridine ring remains neutral. TPPO remains neutral (Organic Soluble).
-
-
Phase Separation:
-
Organic Layer: Contains TPPO and non-acidic impurities. (Discard after TLC verification).
-
Aqueous Layer: Contains target as phenolate salt.
-
-
Organic Wash: Wash the basic aqueous layer once with fresh DCM to remove entrained TPPO.
-
Acidification & Recovery:
-
Cool the aqueous layer to 0°C.
-
Slowly add 2M HCl or Acetic Acid until pH reaches 7–8 .
-
Note: Do not acidify to pH 1, or you will protonate the pyridine and keep it water-soluble. At pH 7–8, the molecule is neutral (Phenol-H, Pyridine-N).
-
-
Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3x). Dry and concentrate.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the optimal purification route based on your specific constraints.
Caption: Decision tree for selecting between Zinc Chloride precipitation and Acid-Base extraction based on scale and stability.
Performance Comparison Data
| Metric | Method A: ZnCl₂ Precipitation | Method B: Base Extraction (NaOH) | Silica Chromatography Only |
| TPPO Removal | ~90–95% | >98% | ~70–80% (Co-elution common) |
| Target Recovery | 85–90% (Losses in filter cake) | 90–95% | Variable |
| Solvent Usage | Low (EtOH/EtOAc) | Medium (DCM/Water/EtOAc) | High (Hexane/EtOAc gradients) |
| Time Required | 3–4 Hours | 1–2 Hours | 4–6 Hours |
| Scalability | Excellent (Linear scale-up) | Good (Volume limited) | Poor |
References
-
Donald C. Batesky, et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2][3] The Journal of Organic Chemistry, 2017.[2][4] Link
-
Scientific Update. "Triphenylphosphine Oxide- Waste Not, Want Not." Scientific Update, 2023. Link
-
Alison Frontier. "Removing Triphenylphosphine Oxide."[2] University of Rochester, 2023. Link
-
Organic Chemistry Data. "pKa Values of Nitrogen Heterocycles and Phenols." Organic Chemistry Data, 2022. Link
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Pyridyl-Phenol Synthesis
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in pyridyl-phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these critical catalytic reactions. The synthesis of pyridyl-phenols, often relying on palladium-catalyzed cross-coupling reactions, is a cornerstone in the development of novel pharmaceuticals and functional materials. However, the efficiency of these reactions can be significantly hampered by catalyst poisoning, a phenomenon where impurities or even the reactants and products themselves deactivate the catalyst.
This resource provides in-depth, experience-driven insights in a question-and-answer format to help you identify the root cause of catalyst deactivation and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identifying Catalyst Poisoning
Q1: My pyridyl-phenol synthesis has stalled or is showing significantly low yield. How do I know if catalyst poisoning is the culprit?
A1: A sudden or gradual decrease in reaction rate, incomplete conversion of starting materials, or the need for harsher reaction conditions (higher temperature or catalyst loading) are all classic indicators of catalyst poisoning.[1][2] You might also observe a change in the color or appearance of the catalyst, such as the formation of palladium black, which indicates aggregation of the active palladium species into an inactive form.[3]
Common Symptoms of Catalyst Poisoning:
-
Reduced Reaction Rate: The reaction slows down or stops completely before reaching full conversion.[2]
-
Low Product Yield: The amount of desired pyridyl-phenol is significantly lower than expected.[2]
-
Formation of Byproducts: An increase in side reactions, such as homocoupling of the boronic acid, can occur.[4]
-
Change in Catalyst Appearance: The catalyst may change color or precipitate out of the solution as an inactive aggregate.
To confirm poisoning, you can run a control reaction with highly purified reagents and solvents. If this reaction proceeds as expected, it strongly suggests that impurities in your original reaction were poisoning the catalyst.
Q2: What are the most common sources of poisons in pyridyl-phenol synthesis?
A2: Catalyst poisons can be introduced from a variety of sources, including the reactants, solvents, and even the reaction atmosphere.[2] In the context of pyridyl-phenol synthesis, which often employs palladium catalysts, the most common culprits are:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are potent poisons for palladium catalysts.[2][5] These can be present as impurities in starting materials or solvents.
-
Nitrogen-Containing Heterocycles (including your substrate/product): The pyridine nitrogen itself can act as a poison by coordinating strongly to the palladium center, thereby inhibiting its catalytic activity.[3][6][7] This is a case of substrate or product inhibition.
-
Other Coordinating Species: Halides, cyanides, and phosphites can also deactivate the catalyst by binding to the active sites.[6]
-
Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic from starting materials or glassware can cause irreversible poisoning.[2][8]
-
Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[9]
Section 2: Diagnosing the Specific Poison
Q3: I suspect my catalyst is poisoned. How can I identify the specific chemical culprit?
A3: Identifying the specific poison is a critical step in resolving the issue. A combination of analytical techniques can provide valuable insights:
| Analytical Technique | Information Provided |
| Inductively Coupled Plasma (ICP-OES/MS) | Detects and quantifies trace metal impurities (e.g., lead, arsenic, mercury) in starting materials or the isolated catalyst.[1][8] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that can identify the elemental composition of the catalyst surface, revealing the presence of adsorbed poisons like sulfur or halides.[10][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to identify and quantify volatile organic impurities in solvents and starting materials, including sulfur-containing compounds.[12] |
| Elemental Analysis (CHN/S) | Determines the bulk percentage of carbon, hydrogen, nitrogen, and sulfur in the isolated catalyst, which can indicate the presence of organic poisons or sulfur compounds.[8] |
A systematic approach involves analyzing all your starting materials (aryl halide, boronic acid/ester, base, and solvent) for potential contaminants.
Section 3: Prevention and Mitigation Strategies
Q4: How can I prevent catalyst poisoning in my future pyridyl-phenol synthesis experiments?
A4: A proactive approach is the most effective way to deal with catalyst poisoning. Here are some key preventative measures:
-
Reagent and Solvent Purity:
-
Inert Atmosphere:
-
Guard Beds:
-
For reactions sensitive to specific poisons, consider using a "guard bed" of a material that can scavenge the poison before it reaches the catalyst.[8] For example, a small amount of copper powder can be used to remove sulfur impurities.
-
-
Ligand Selection:
Q5: The pyridine-containing substrate or product seems to be inhibiting the reaction. What strategies can I employ to overcome this?
A5: Substrate or product inhibition by the pyridine nitrogen is a common challenge. Here are several effective strategies:
-
Use of a Protic Solvent: In some cases, using a protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate to the palladium catalyst.[3]
-
Increase Catalyst Loading: While not always the most economical solution, a higher catalyst loading can sometimes overcome the inhibitory effect.[3][7]
-
Modify the Pyridine Ring: If synthetically feasible, introducing bulky groups near the nitrogen atom can sterically hinder its coordination to the catalyst.
-
In Situ Product Removal: In continuous flow setups or specialized batch reactors, removing the product as it forms can prevent it from accumulating and poisoning the catalyst.[7]
Section 4: Catalyst Regeneration
Q6: My catalyst has been poisoned. Is it possible to regenerate it and restore its activity?
A6: Yes, in many instances, poisoned catalysts can be regenerated. The appropriate method depends on the nature of the poison and the catalyst support.
| Regeneration Method | Description | Applicable Poisons |
| Thermal Treatment | Heating the catalyst under a stream of inert or reactive gas to desorb or decompose the poison.[2][11] | Volatile organic compounds, some sulfur species. |
| Chemical Washing | Using acidic or basic solutions to dissolve and remove the poison.[2][16] For example, a dilute ammonium chloride wash has been shown to be effective for regenerating palladium catalysts poisoned by alkali metals.[16] | Metal impurities, some strongly adsorbed species. |
| Solvent Extraction | Washing the catalyst with a suitable solvent to remove adsorbed organic impurities.[2] | Organic byproducts, starting materials. |
It is crucial to test the activity of the regenerated catalyst to ensure the process was successful.
Experimental Protocols
Protocol 1: General Procedure for a Robust Pyridyl-Phenol Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the risk of catalyst poisoning.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[13]
-
Reagent Preparation:
-
Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane, THF, or toluene/water mixture) via syringe.[15]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[15]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Regeneration of a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol is a general guideline for the thermal regeneration of a Pd/C catalyst poisoned by sulfur compounds.
-
Catalyst Recovery: Filter the poisoned catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., methanol, ethyl acetate) to remove any residual organic material.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Thermal Treatment:
-
Place the dried catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Heat the catalyst under a continuous flow of inert gas to a high temperature (e.g., 400-500 °C) for 2-4 hours. The exact temperature and time will depend on the thermal stability of the catalyst and the nature of the sulfur poison.
-
Cool the catalyst to room temperature under the inert gas flow.
-
-
Activity Testing: Evaluate the activity of the regenerated catalyst in a small-scale test reaction to confirm the restoration of its catalytic performance.
Visualizations
Caption: A logical workflow for troubleshooting catalyst poisoning.
Caption: A simplified workflow for catalyst regeneration.
References
-
Royal Society of Chemistry. (2026, January 2). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. Retrieved from [Link]
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
-
Micromeritics. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Retrieved from [Link]
-
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]
-
ACS Publications. (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Process Parameters. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
University of Memphis Digital Commons. (n.d.). Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Chromatography Online. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]
-
PubMed. (2017, January 3). Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates. Retrieved from [Link]
-
Britannica. (n.d.). Catalyst poison. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
PMC. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Retrieved from [Link]
-
OAText. (2017, March 28). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Retrieved from [Link]
-
Patsnap. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
-
RSC Blogs. (2012, February 23). Impurities in commercially available catalyst affects some reactions. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
Beilstein Journals. (2024, December 13). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Retrieved from [Link]
-
PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]
-
PubMed. (2003, March 15). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Retrieved from [Link]
-
ACS Publications. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). palladium-catalyzed heterocycle synthesis from allenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Pyridine Ligand‐Promoted Non‐Directed C−H Olefination of Phenol Derivatives. Retrieved from [Link]
-
EurekAlert!. (2018, November 15). Phenyl addition made a poison useful for a chemical reaction in catalysis. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Final Analysis: Sulfur as a Catalyst Poison. Retrieved from [Link]
-
PMC. (2026, January 10). Anode-induced arylthiol-amine cross-coupling: A nontraditional strategy to access sulfinamides. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1960). Synthetical applications of activated metal catalysts. Part XI. A comparative study of the toxic effects of pyridine and 2,2′-bipyridyl on some raney catalysts. Retrieved from [Link]
-
PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
ACS Publications. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Retrieved from [Link]
-
PMC. (2025, September 26). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. Retrieved from [Link]
Sources
- 1. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst Poisoning Testing [intertek.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of 3-Pyridyl Phenols via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 3-pyridyl phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this important class of compounds. The unique chemical nature of 3-pyridyl phenols, possessing both a basic nitrogen-containing heterocycle and an acidic phenolic hydroxyl group, presents a distinct set of purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your separation protocols and achieve high-purity compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of 3-pyridyl phenols, offering explanations of the underlying causes and actionable solutions.
Issue 1: Severe Peak Tailing or Streaking on TLC and Column
Q: My 3-pyridyl phenol is showing significant peak tailing, leading to poor separation and mixed fractions. What is the cause and how can I fix it?
A: Peak tailing is the most common issue when purifying basic compounds like pyridyl phenols on silica gel.[1][2] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This interaction leads to a secondary, stronger retention mechanism for a portion of your compound, causing it to elute more slowly and creating a "tail."[2][4]
Causality Explained: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with or even be protonated by the surface silanols, which are weakly acidic. This creates a heterogeneous distribution of interactions, where some molecules are retained much longer than others, resulting in asymmetrical peaks.
Solutions:
-
Mobile Phase Modification (The Quick Fix):
-
Add a Basic Modifier: The most straightforward solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic silanol sites.
-
Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase.[5][6] TEA is a volatile base that will compete with your 3-pyridyl phenol for the acidic sites on the silica.
-
Ammonia: A solution of 10% ammonium hydroxide in methanol can be used as a stock solution. Add 1-10% of this stock to your mobile phase, particularly for highly polar compounds.[7]
-
-
-
Change of Stationary Phase (When Modifiers Aren't Enough):
-
Deactivated Silica Gel: You can "deactivate" the silica gel by reducing its acidity.[7] This can be done by pre-flushing the packed column with a solvent system containing a base like triethylamine.[6][8]
-
Alumina: Switching to basic or neutral alumina can be an effective alternative to silica gel for purifying basic compounds.[5][9]
-
End-capped Silica: For HPLC applications, using an end-capped column is highly recommended. These columns have their residual silanol groups chemically bonded with an inert compound, which "caps" them and prevents strong interactions with basic analytes.[2]
-
Issue 2: Low or No Recovery of the Compound
Q: I've run my column, but I'm recovering very little of my 3-pyridyl phenol. Where did it go?
A: Low recovery can be due to several factors, including irreversible adsorption onto the column, on-column degradation, or co-elution with an unseen impurity.[1]
Causality Explained: The same strong interactions that cause peak tailing can, in some cases, lead to irreversible binding of your compound to the silica gel. Additionally, the acidic nature of silica can catalyze the degradation of sensitive molecules.[1][7]
Solutions:
-
Assess Compound Stability with 2D TLC: Before running a column, it's crucial to determine if your compound is stable on silica gel.[1][7]
-
Protocol for 2D TLC:
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
-
Interpretation: Stable compounds will appear on a 45-degree diagonal line. Any spots that appear off this diagonal are degradation products formed during contact with the silica.[1]
-
-
Minimize Degradation and Irreversible Adsorption:
-
Check for Co-elution: Your compound might be eluting with other components that are not UV-active or do not stain well. Ensure you are using a comprehensive method for TLC visualization (e.g., multiple staining agents if necessary).
Issue 3: Poor Separation of Closely Related Impurities
Q: My 3-pyridyl phenol is eluting very close to a key impurity, and I can't achieve baseline separation. How can I improve the resolution?
A: Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase and potentially the stationary phase.
Causality Explained: Separation in chromatography is governed by the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar polarities, their partitioning behavior will be nearly identical, leading to poor separation.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: If you are using a standard solvent system like hexane/ethyl acetate, try switching to a system with different solvent selectivity. For example, dichloromethane/methanol or toluene/acetone can offer different interactions and improve separation.[5][10]
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: Uses a constant solvent composition. It can provide better resolution for closely eluting compounds if the ideal solvent system is found.[11]
-
Gradient Elution: The composition of the mobile phase is changed during the separation, typically by increasing the proportion of the more polar solvent.[12][13] This is highly effective for separating mixtures with a wide range of polarities and can lead to sharper peaks for later-eluting compounds.[11][12][14]
-
-
-
Change the Stationary Phase:
Data Presentation: Solvent System Comparison for 3-Pyridyl Phenols
| Solvent System (v/v) | Typical Application | Advantages | Disadvantages |
| Hexane/Ethyl Acetate | General purpose | Good for a wide range of polarities | May not provide enough selectivity for closely related isomers. |
| Dichloromethane/Methanol | For more polar compounds | Methanol is a strong proton donor and can disrupt hydrogen bonding interactions.[17] | Dichloromethane can be slow to run through the column.[6] |
| Toluene/Acetone | Alternative selectivity | Toluene offers pi-pi stacking interactions which can be beneficial for aromatic compounds. | May require more optimization. |
| Chloroform/Ethyl Acetate/Formic Acid | For phenolic compounds | The acidic modifier can improve the peak shape of the phenolic portion.[10] | May not be suitable for acid-sensitive compounds. |
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is essential for good separation. This protocol describes the "wet-packing" or slurry method.
-
Preparation:
-
Making the Slurry:
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a consistent slurry.
-
-
Packing the Column:
-
Pour the silica slurry into the column.
-
Gently tap the side of the column to help the silica settle evenly and remove any air bubbles.[19]
-
-
Equilibration:
Protocol 2: Gradient Elution for a Complex Mixture
This protocol outlines a general approach for developing a step-gradient elution.
-
TLC Analysis:
-
Column Setup:
-
Pack and equilibrate the column with the starting eluent.
-
-
Loading the Sample:
-
Dissolve your crude mixture in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Running the Gradient:
-
Begin eluting with the starting solvent system, collecting fractions.
-
After a set number of fractions (e.g., 10-20), incrementally increase the percentage of the more polar solvent.
-
Monitor the elution of your compounds by TLC.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common chromatography issues.
Caption: A decision tree for selecting an appropriate elution strategy.
Frequently Asked Questions (FAQs)
Q1: Why are 3-pyridyl phenols particularly challenging to purify? A1: The challenge arises from their amphoteric nature. The basic pyridine nitrogen interacts strongly with acidic silica gel, leading to peak tailing.[1][2] The acidic phenol group can also interact with the stationary phase and may be sensitive to degradation under certain conditions. This dual functionality requires a careful balancing act in the choice of stationary and mobile phases.
Q2: Can I use reversed-phase chromatography for these compounds? A2: Yes, reversed-phase HPLC is often a very effective technique. However, you will likely still need to address the basicity of the pyridine ring. Using a buffered mobile phase at a low pH (e.g., 2-4) can protonate the silanol groups on the stationary phase, minimizing their interaction with the protonated pyridine molecule and leading to better peak shapes.[2][20]
Q3: What is "column overloading" and how do I know if it's happening? A3: Column overloading occurs when too much sample is loaded onto the column for its size.[1] This saturates the stationary phase, leading to broadened, often asymmetrical peaks and poor separation. A general rule of thumb is that the amount of crude material should be 1-5% of the mass of the stationary phase.[5] If you observe that your peak shapes improve at lower sample concentrations, you are likely overloading the column.[2]
Q4: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A4: For very polar compounds, you need a more aggressive, polar solvent system. A common solution is to use a mixture of dichloromethane and methanol.[5] You can also try adding a small amount of a basic modifier like a 10% solution of ammonium hydroxide in methanol to your eluent, which can help to move very polar basic compounds up the plate.[7] For HPLC, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of polar compounds.[8][21]
Q5: Is it better to use isocratic or gradient elution? A5: The choice depends on your sample complexity.[22]
-
Isocratic elution (constant solvent composition) is simpler and can provide the best resolution for separating two closely related compounds once the optimal solvent system is found.[11]
-
Gradient elution (increasing solvent polarity over time) is generally better for complex mixtures with components of widely varying polarities.[14][22][23] It helps to elute strongly retained compounds in a reasonable time and often results in sharper peaks.[11][12]
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- What is the advantages of gradient elution over isocratic elution in LC? ResearchGate. 2019 Apr 10.
- Technical Support Center: Chromatography of Pyridine Compounds. Benchchem.
- How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate. 2016 Feb 22.
- Liophilic Mobile Phase Additives in Reversed Phase HPLC. Taylor & Francis. 2010 Jun 22.
- When is Gradient Elution Better than Isocratic Elution? Biotage. 2023 Jan 24.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 2025 Jun 6.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Welch Materials. 2026 Jan 6.
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. 2022 Apr 15.
- Understanding Gradient HPLC. LCGC International. 2020 Nov 11.
- The Importance of HPLC Mobile Phase Additives & Buffers. MAC-MOD Analytical.
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. 2024 Sep 25.
- Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Taylor & Francis. 2006 Aug 16.
- Mobile Phase Selectivity.
- Solvent selection in liquid chromatography.
- Molecular Dynamics of Pyridine Adsorbed on the Silica Surface. ACS Publications. 2007 Mar 30.
- Adsorption mechanism of substituted pyridines on silica suspensions: an NMR study. PubMed. 2004 Nov 23.
- Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC. 2019 Jan 8.
- Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. 2023 Nov 7.
- In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy. OSTI.GOV. 2000 Dec 15.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. 2025 Jun 18.
- Peak Tailing in GC Trace Analysis. LabRulez GCMS.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025 Jun 19.
- Selective adsorption on silica gel from pyridine-alcohol mixtures.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. 2022 Oct 6.
- Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Running a Silica Gel Column. CommonOrganicChemistry.com.
- Method for pyridine amine derivative. Chromatography Forum. 2015 Jul 20.
- Molecular Dynamics of Pyridine Adsorbed on the Silica Surface. Figshare. 2007 Apr 26.
- Separation of Phenol-Containing Pyrolysis Products Using Comprehensive Two-Dimensional Chromatography with Columns Based on Pyri. MDPI. 2016 Apr 4.
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. 2025 Aug 6.
- Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Reddit. 2025 Aug 6.
- column chromatography & purification of organic compounds. YouTube. 2021 Feb 9.
- Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science.
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. 2025 Mar 10.
- Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography. Column Chromatography. 2026 Jan 30.
- Stationary Phases. American Chemical Society.
- Chromatography: The Solid Phase. University of Rochester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aapco.org [aapco.org]
- 18. orgsyn.org [orgsyn.org]
- 19. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. waters.com [waters.com]
- 22. welch-us.com [welch-us.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Minimizing side reactions during the deprotection of methoxy-pyridyl precursors
Welcome to the Heterocycle Deprotection Technical Support Center. Ticket #4920: Minimizing Side Reactions in Methoxy-Pyridyl Deprotection Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The "Trojan Horse" of Protecting Groups
You are likely here because a standard demethylation protocol (BBr
Unlike simple anisoles, methoxy-pyridines present a unique challenge: the basic nitrogen atom.[1] It acts as a "nucleophilic trap" during the cleavage event, leading to
This guide prioritizes reaction fidelity —ensuring the methyl group leaves the molecule entirely rather than migrating to the nitrogen.
Module 1: Reagent Selection Matrix (Triage)
Before starting, select your reagent based on your substrate's tolerance.[1] Do not default to BBr
Decision Logic: Which Reagent?
Figure 1: Strategic reagent selection based on substrate functional group tolerance.[1]
Module 2: The "N-Methylation" Trap (Mechanism & Fixes)
The most common failure mode is autocatalytic
The Mechanism of Failure vs. Success
Figure 2: The kinetic competition between deprotection and self-alkylation.
Protocol A: The Pyridine Hydrochloride Melt (The "Sledgehammer")
Best for: Simple substrates, scale-up. Why it works: The reaction runs in molten Py[2]·HCl (an ionic liquid).[1] The vast excess of pyridine acts as both the solvent and the nucleophilic scavenger for the methyl group, preventing it from reacting with your substrate.
-
Ratio: Mix substrate with 10–30 equivalents of Pyridine Hydrochloride (Py[1]·HCl).
-
Dryness: Ensure Py·HCl is dry.[1] Wet reagent leads to hydrolysis of amides or polymerization [1].[1]
-
Temp: Heat to 180–200 °C (melt).
-
Tech Tip: Use microwave irradiation (15-20 min) to reduce thermal degradation time [2].[1]
-
-
Workup: Dilute with water. The product is likely a pyridone.[1] Adjust pH to the isoelectric point to precipitate.[1]
Protocol B: Nucleophilic Deprotection (Thiolates)
Best for: Acid-sensitive substrates.
Why it works:[1][3] Sodium ethanethiolate (NaSEt) is a "soft" nucleophile that attacks the methyl group directly via S
-
Reagent: Sodium ethanethiolate (commercial or generated in situ from EtSH + NaH).
-
Solvent: DMF (anhydrous).
-
Conditions: Heat to 80–100 °C for 2–4 hours.
-
Odor Control: Quench with bleach (NaOCl) to oxidize residual thiols before disposal.[1]
Module 3: Troubleshooting BBr (Lewis Acid Complexation)
User Issue: "I used 1.0 equivalent of BBr
Root Cause: Pyridines are Lewis bases.[1] The first equivalent of BBr
The Fix:
-
Stoichiometry: You must calculate equivalents based on Heteroatoms + Ethers .
-
Formula:
[1]
-
-
Example: For a methoxy-pyridine, use at least 2.5 to 3.0 equivalents of BBr
.[1] -
Quench: The N-B complex is stable.[1] You must quench vigorously (MeOH or H
O) and potentially heat the aqueous layer to break the Boron-Nitrogen bond [4].
Module 4: Product Isolation (The "Amphoteric" Problem)
Methoxy-pyridines yield hydroxypyridines , which exist in equilibrium with pyridones .[1] They are amphoteric (soluble in both acid and base) and highly water-soluble.[1]
| Method | Protocol Details | When to Use |
| Isoelectric Precipitation | Adjust aqueous pH to ~5–6 (the typical pI of pyridones).[1] Cool to 0°C. Filter solid. | High-melting solids.[1] |
| Continuous Extraction | Use a continuous liquid-liquid extractor with CHCl | Water-soluble products that won't precipitate.[1] |
| Resin Capture | Load aqueous mixture onto SCX-2 (Strong Cation Exchange) column.[1] Wash with MeOH, elute with NH | Small scale (<500mg), polar products.[1] |
FAQs: Quick Solutions
Q: My product is brominated on the ring. Why?
A: You likely used HBr/AcOH.[1] HBr can oxidize slightly to Br
Q: Can I use L-Selectride? A: Yes. L-Selectride is highly effective for 4-methoxypyridines specifically.[1] It acts via a hydride transfer mechanism and is often chemoselective, leaving anisoles (benzene-OMe) untouched [6].[1]
Q: I see a spot on TLC that doesn't move (Baseline).
A: This is likely the
References
-
Pyridine Hydrochloride Melt: J. Chem. Res.[1] (S), 1999 , 394–395.[1] Link
-
Microwave Acceleration: Tetrahedron Lett., 2004 , 45, 6079.[1]
-
Thiolate Method: J. Org.[1][4] Chem., 2006 , 71, 3991.[1] Link[1]
-
BBr3 Mechanism & Stoichiometry: J. Org. Chem., 1977 , 42, 3761.[1][4] Link[1]
-
Halogenation Side Reactions: Protective Groups in Organic Synthesis, Greene & Wuts, Wiley-Interscience.[1]
-
L-Selectride Selectivity: Synlett, 2019 , 30, 951.[1] Link[1]
Sources
Validation & Comparative
Structural & Functional Comparison: 2-(pyridin-3-yl)phenol vs. 2-(pyridin-2-yl)phenol
This guide provides a rigorous technical comparison between 2-(pyridin-3-yl)phenol and its structural isomer 2-(pyridin-2-yl)phenol . It focuses on the crystallographic implications of nitrogen positioning and how this dictates solid-state behavior, solubility, and ligand performance.
Executive Summary
For researchers in medicinal chemistry and coordination polymers, the choice between 2-(pyridin-3-yl)phenol (the Product) and 2-(pyridin-2-yl)phenol (the Alternative) is rarely trivial. While they share the same molecular formula (
-
The Alternative (2-pyridyl): Acts as a discrete, planar unit due to strong intramolecular hydrogen bonding. It is lipophilic and chelating.
-
The Product (3-pyridyl): Functions as a networking node due to intermolecular hydrogen bonding. It forms polymeric chains in the solid state, exhibits higher melting points, and acts as a bridging ligand.
Crystal Structure & H-Bonding Topology[1][2]
The defining feature of these isomers is the nitrogen atom's position relative to the phenolic hydroxyl group. This single atom shift fundamentally alters the crystal packing.
The Alternative: 2-(pyridin-2-yl)phenol
-
H-Bonding: Forms a robust intramolecular hydrogen bond (
). -
Conformation: The molecule locks into a planar conformation to maximize this interaction.
-
Packing: Crystallizes as discrete molecules held together by weak
stacking interactions. -
Result: Lower lattice energy, lower melting point, and high solubility in non-polar solvents (e.g.,
).
The Product: 2-(pyridin-3-yl)phenol[3][4][5][6]
-
H-Bonding: The nitrogen at the 3-position is geometrically inaccessible to the phenolic proton for intramolecular bonding. Instead, it acts as an acceptor for the hydroxyl group of a neighboring molecule.
-
Conformation: The biaryl bond rotates to alleviate steric strain (non-planar), with a torsion angle typically between
. -
Packing: Crystallizes as an infinite intermolecular hydrogen-bonded network (often helical chains or sheets).
-
Result: Higher lattice energy, higher melting point, and reduced solubility in non-polar media.
Structural Logic Diagram
The following diagram illustrates the divergent supramolecular assembly pathways dictated by the nitrogen position.
Figure 1: Divergent supramolecular assembly pathways. The 2-yl isomer self-terminates its H-bond capacity, while the 3-yl isomer propagates it.
X-Ray Diffraction (XRD) Pattern Analysis
When analyzing powder X-ray diffraction (PXRD) data, the two isomers produce distinct fingerprints.
| Feature | 2-(pyridin-2-yl)phenol (Alternative) | 2-(pyridin-3-yl)phenol (Product) |
| Low Angle Peaks ( | Sharp, Distinct. Corresponds to the spacing between stacked planar layers (approx 3.4 Å | Broader, Shifted. Corresponds to the longer-range periodicity of the H-bonded polymer chains. |
| Crystallinity | High. Facile crystallization due to molecular planarity. | Moderate. Network formation can lead to microcrystalline or amorphous regions if cooled rapidly. |
| Unit Cell Tendency | Orthorhombic/Monoclinic. Often | Monoclinic/Triclinic. Larger unit cell volume to accommodate the twisted biaryl angle and solvent inclusion. |
Application Note: If your experimental XRD pattern shows broad amorphous halos, the 3-yl product likely precipitated too quickly to form its ordered H-bond network. Recrystallization from a polar protic solvent (e.g., Ethanol) is required to anneal the network.
Experimental Protocol: Synthesis of 2-(pyridin-3-yl)phenol
While the 2-yl isomer is commercially ubiquitous, the 3-yl product often requires in-house synthesis for specific applications. The following Suzuki-Miyaura coupling protocol is optimized for yield and purity.
Reaction Scheme:
Step-by-Step Methodology
-
Reagent Prep:
-
In a 250 mL round-bottom flask, dissolve 2-bromophenol (1.0 eq, 10 mmol) and 3-pyridylboronic acid (1.1 eq, 11 mmol) in a mixture of Toluene/Ethanol (4:1 ratio, 50 mL).
-
Note: Ethanol is crucial to solubilize the boronic acid.
-
-
Base Addition:
-
Add aqueous
or (2.0 M, 3.0 eq). -
Degas the mixture with
or Argon for 15 minutes. Oxygen exclusion is critical to prevent phenol oxidation.
-
-
Catalysis:
-
Add
(5 mol%) under inert atmosphere. -
Heat to reflux (
) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).
-
-
Workup:
-
Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (neutralize the phenolate).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification (Critical Step):
-
The crude product may contain homocoupled byproducts.
-
Recrystallization: Dissolve in hot Ethanol and add water dropwise until turbid. Cool slowly.
-
Target Appearance: Off-white to pale yellow needles.
-
Performance Comparison Data
The following table contrasts the physicochemical properties relevant to drug design and materials science.
| Property | 2-(pyridin-2-yl)phenol | 2-(pyridin-3-yl)phenol |
| Ligand Type | Chelating ( | Bridging ( |
| Solubility (DCM/CHCl3) | High. Lipophilic surface. | Low. Requires polar solvents (MeOH, DMSO) to break H-bonds. |
| Melting Point | Lower. (~165°C). Discrete molecules melt easily. | Higher. (>170°C, predicted). Requires breaking H-bond network. |
| Acidity ( | Phenol is less acidic (proton locked by N). | Phenol is more acidic (proton free/exposed). |
| Fluorescence | Often quenched or weak (ESIPT active). | Stronger solid-state emission (Rigid network). |
References
-
Rebstock, A.-S., Mongin, F., Trécourt, F., & Quéguiner, G. (2010). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. Tetrahedron.[1]
-
Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E. (Provides comparative structural data for the 2-yl amino derivatives).[2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol basis).
-
PubChem Compound Summary.3-(Pyridin-2-yl)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
